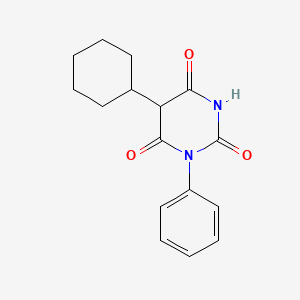

5-Cyclohexyl-1-phenylbarbituric acid

Description

Structure

3D Structure

Properties

CAS No. |

20272-08-6 |

|---|---|

Molecular Formula |

C16H18N2O3 |

Molecular Weight |

286.33 g/mol |

IUPAC Name |

5-cyclohexyl-1-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C16H18N2O3/c19-14-13(11-7-3-1-4-8-11)15(20)18(16(21)17-14)12-9-5-2-6-10-12/h2,5-6,9-11,13H,1,3-4,7-8H2,(H,17,19,21) |

InChI Key |

VLRRJRNTUYTMNH-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |

Canonical SMILES |

C1CCC(CC1)C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 5 Cyclohexyl 1 Phenylbarbituric Acid

Single-Crystal X-ray Diffraction (SCXRD) Studies

The crystal packing of barbiturates is typically dominated by a network of hydrogen bonds, supplemented by other non-covalent interactions. nih.govrsc.org

The pyrimidinetrione core of 5-Cyclohexyl-1-phenylbarbituric acid contains a secondary amine group (N-H) which acts as a hydrogen bond donor, and three carbonyl groups (C=O) which are potent hydrogen bond acceptors. This arrangement facilitates the formation of robust hydrogen bonding networks.

N-H...O Interactions: The most prominent hydrogen bonds in the crystal structures of related barbiturates are of the N-H...O type. nih.govnih.govrsc.orgresearchgate.net These interactions often lead to the formation of well-defined supramolecular motifs. For instance, centrosymmetric dimers, where two molecules are linked through a pair of N-H...O=C hydrogen bonds forming an R22(8) graph set motif, are a common feature. rsc.orgresearchgate.net Alternatively, catemeric chains or more complex layered and framework structures can arise from these interactions. researchgate.netrsc.org In this compound, the single N-H group is expected to engage in a strong hydrogen bond with a carbonyl oxygen of a neighboring molecule.

A hypothetical table of hydrogen bond geometries, based on typical values found in related structures, is presented below.

| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |

| N-H...O=C | ~0.86 | ~1.9 - 2.2 | ~2.8 - 3.0 | ~150 - 170 |

| C-H...O=C | ~0.95 - 1.08 | ~2.2 - 2.6 | ~3.1 - 3.5 | ~120 - 160 |

Van der Waals Interactions: The bulky and non-polar cyclohexyl group will primarily engage in Van der Waals interactions. These dispersive forces, although non-directional, are crucial for efficient space-filling in the crystal and contribute significantly to the lattice energy.

The flexibility of the cyclohexyl and phenyl substituents allows for various conformations.

Cyclohexyl Ring Conformation: The cyclohexyl ring is expected to adopt a stable chair conformation to minimize steric strain. nih.gov The orientation of the cyclohexyl ring relative to the pyrimidinetrione core will be a key conformational feature, with the C-C bond linking the two rings being either in an equatorial or axial position with respect to the barbiturate (B1230296) ring.

Phenyl Ring Orientation: The phenyl group is attached to a nitrogen atom of the pyrimidinetrione core. The rotational freedom around the N-Cphenyl bond will determine the dihedral angle between the plane of the phenyl ring and the plane of the barbiturate ring. This orientation is influenced by a balance between conjugative effects and steric hindrance with the adjacent carbonyl groups and the cyclohexyl moiety.

The geometry of the central pyrimidinetrione ring is a critical aspect of the molecular structure. Based on data from analogous barbiturates, the following characteristics are anticipated. mdpi.comnih.gov

Bond Lengths: The C-N bonds within the ring are expected to have lengths intermediate between single and double bonds, indicating some degree of electron delocalization. The C=O double bonds will be slightly elongated if the oxygen atoms are involved in hydrogen bonding.

Bond Angles: The internal bond angles of the six-membered ring will deviate from the ideal 120° for sp2 hybridized atoms due to ring puckering and substituent effects.

Torsional Angles: The pyrimidinetrione ring is generally not perfectly planar. nih.gov It often adopts a slight envelope or boat conformation, with the C5 atom typically being the one out of the plane. The degree of puckering can be quantified by specific torsional angles within the ring.

A representative table of expected bond lengths and angles is provided below.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| N1-C2 | ~1.38 |

| C2-N3 | ~1.37 |

| N3-C4 | ~1.39 |

| C4-C5 | ~1.52 |

| C5-C6 | ~1.52 |

| C6-N1 | ~1.39 |

| C2=O2 | ~1.21 |

| C4=O4 | ~1.22 |

| C6=O6 | ~1.21 |

| **Bond Angles (°) ** | |

| C6-N1-C2 | ~125 |

| N1-C2-N3 | ~115 |

| C2-N3-C4 | ~126 |

| N3-C4-C5 | ~117 |

| C4-C5-C6 | ~110 |

| C5-C6-N1 | ~117 |

| Torsional Angles (°) | |

| N1-C2-N3-C4 | ~0 - 10 |

| C2-N3-C4-C5 | ~0 - 15 |

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.comnih.govnih.govresearchgate.net This method maps the electron distribution of a molecule within its crystalline environment.

The Hirshfeld surface is generated based on the electron density of the pro-crystal, which is the sum of the spherical atomic electron densities of the molecules in the crystal. The surface is defined as the region where the contribution of the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting hydrogen bonds and other close interactions. nih.govnih.gov

Furthermore, 2D fingerprint plots can be derived from the Hirshfeld surface, which provide a quantitative summary of the different types of intermolecular contacts. nih.govnih.gov For this compound, the fingerprint plot would be expected to show significant contributions from H...H, O...H/H...O, and C...H/H...C contacts, corresponding to van der Waals forces, hydrogen bonds, and contacts involving the phenyl ring, respectively.

Analysis of Crystal Packing and Intermolecular Interactions

Advanced Spectroscopic Characterization for Structural Insights

The precise architecture of this compound is determined through a combination of high-resolution spectroscopic methods. These techniques provide detailed information on the connectivity of atoms, the nature of chemical bonds, and the spatial arrangement of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra offer critical data for the assignment of stereochemistry.

In ¹H NMR, the chemical shifts of the protons in the cyclohexyl ring are particularly informative. The axial and equatorial protons will exhibit distinct signals due to their different magnetic environments. The proton at the C5 position of the barbiturate ring, being adjacent to the bulky cyclohexyl and phenyl groups, would likely appear as a multiplet, with its chemical shift influenced by the electronic effects of the neighboring carbonyl groups. The protons of the phenyl group would typically appear in the aromatic region of the spectrum (around 7-8 ppm). researchgate.net The N-H proton of the barbiturate ring would present a signal that can be identified by its chemical shift and its potential for exchange with deuterium (B1214612) oxide. chemicalbook.com

¹³C NMR spectroscopy provides complementary information. The carbonyl carbons of the barbiturate ring are expected to have characteristic chemical shifts in the downfield region (around 150-170 ppm). The carbon atoms of the phenyl and cyclohexyl rings will also show distinct signals, allowing for a complete carbon skeleton assignment. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.2 - 7.6 | Multiplet |

| Barbiturate N-H | 10.0 - 12.0 | Singlet (broad) |

| Barbiturate C5-H | 3.5 - 4.0 | Multiplet |

| Cyclohexyl-H (methine) | 2.0 - 2.5 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Phenyl (C-N) | 135 - 140 |

| Phenyl (C-H) | 125 - 130 |

| Barbiturate (C5) | 50 - 60 |

| Cyclohexyl (C-methine) | 40 - 50 |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides valuable insights into the functional groups present in this compound and can aid in differentiating between possible conformational isomers. nih.govresearchgate.net

The FT-IR and Raman spectra of this compound are expected to be rich with characteristic absorption bands. The barbiturate ring will exhibit strong C=O stretching vibrations, typically in the region of 1680-1750 cm⁻¹. scialert.net The N-H stretching vibration will appear as a broad band around 3200 cm⁻¹. The C-N stretching vibrations within the ring will also be observable. scialert.net

The phenyl group will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The cyclohexyl group will be identified by its C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking modes at lower wavenumbers. ustc.edu.cn

Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3100 - 3300 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| C=O Stretch | 1680 - 1750 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

The relative orientation of the cyclohexyl and phenyl groups can give rise to different conformational isomers. These subtle structural differences can, in some cases, be detected by vibrational spectroscopy. For instance, the exact positions and shapes of the C-H bending vibrations of the cyclohexyl ring can be sensitive to its conformation (e.g., chair, boat, or twist-boat). Similarly, hindered rotation around the N-phenyl bond could lead to distinct rotational isomers with slightly different vibrational spectra. While often challenging to resolve, these differences can provide crucial information about the molecule's preferred shape in the solid state or in solution. nih.gov

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for gaining insights into its structure through the analysis of its fragmentation patterns. libretexts.org

The molecular ion peak ([M]⁺) in the mass spectrum would confirm the compound's molecular weight. uni.lu High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.

The fragmentation of this compound under electron impact ionization is expected to follow predictable pathways based on the stability of the resulting fragments. chemguide.co.uk Common fragmentation patterns for barbiturates involve the cleavage of the substituents at the C5 position and the opening of the barbiturate ring. The loss of the cyclohexyl group (C₆H₁₁) or the phenyl group (C₆H₅) would lead to significant fragment ions. Further fragmentation of the barbiturate ring itself can also occur, leading to the loss of isocyanate (HNCO) or carbon monoxide (CO) moieties. The fragmentation of the cyclohexyl ring can also produce a characteristic pattern of peaks separated by 14 mass units (CH₂). libretexts.org Analysis of these fragmentation pathways provides a "fingerprint" that helps to confirm the proposed structure. researchgate.net

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Description |

|---|---|---|

| 286 | [C₁₆H₁₈N₂O₃]⁺ | Molecular Ion |

| 203 | [M - C₆H₁₁]⁺ | Loss of cyclohexyl radical |

| 209 | [M - C₆H₅]⁺ | Loss of phenyl radical |

| 146 | [C₆H₅NCOH]⁺ | Fragment from ring cleavage |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

Theoretical and Computational Investigations of 5 Cyclohexyl 1 Phenylbarbituric Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems, such as molecules. eurjchem.com It is widely used to predict molecular geometries, energies, and other electronic properties with a favorable balance between accuracy and computational cost.

Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), allows for the location of various stable conformers on the potential energy surface. researchgate.net A potential energy surface scan can be performed by systematically rotating the dihedral angles associated with the cyclohexyl and phenyl substituents to identify all possible low-energy conformers. nih.gov The relative energies of these conformers can then be calculated to determine the most stable, or ground-state, geometry. It is anticipated that the conformer with the cyclohexyl group in an equatorial position would be sterically favored and thus more stable.

Table 1: Hypothetical Relative Energies of 5-Cyclohexyl-1-phenylbarbituric Acid Conformers

| Conformer | Cyclohexyl Position | Phenyl Orientation (Dihedral Angle) | Relative Energy (kcal/mol) |

| 1 | Equatorial | Perpendicular | 0.00 (Most Stable) |

| 2 | Equatorial | Coplanar | 2.5 |

| 3 | Axial | Perpendicular | 5.8 |

| 4 | Axial | Coplanar | 8.2 |

This table illustrates the kind of data that would be generated from a conformational analysis. The values are hypothetical and serve to demonstrate the expected energy differences between possible conformers.

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. eurjchem.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the barbiturate (B1230296) moiety, while the LUMO would likely be distributed over the pyrimidine (B1678525) ring.

A Mulliken or Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution across the molecule. nih.gov The electronegative oxygen and nitrogen atoms of the barbiturate ring are expected to carry partial negative charges, while the carbonyl carbons will be partially positive. This charge distribution is critical for understanding intermolecular interactions.

Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), can be calculated to quantify the aromatic character of the phenyl ring and any potential aromaticity in the barbiturate ring.

Table 2: Hypothetical Electronic Properties of the Most Stable Conformer of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| NICS(0) for Phenyl Ring | -9.8 ppm |

This table presents hypothetical data from electronic structure calculations, illustrating the types of parameters that are typically determined.

Conceptual DFT provides a framework for using global and local reactivity descriptors derived from electron density to predict how a molecule will react. researchgate.net Global descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. researchgate.net These descriptors provide a general overview of the molecule's reactivity.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For this compound, the carbonyl carbons are expected to be the primary sites for nucleophilic attack, while the nitrogen atoms could be susceptible to electrophilic attack.

Table 3: Hypothetical Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Value | Interpretation |

| Chemical Potential (μ) | -3.85 eV | Tendency to escape electron cloud |

| Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.79 eV | Propensity to accept electrons |

This table provides illustrative values for conceptual DFT descriptors.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules, providing insights into conformational changes and intermolecular interactions. frontiersin.org

MD simulations are particularly well-suited for exploring the conformational dynamics of a flexible molecule like this compound. nih.gov Starting from an optimized geometry, a simulation can be run for several nanoseconds to observe how the molecule samples different conformations at a given temperature. mdpi.com

MD simulations are also invaluable for studying how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. By placing the molecule in a simulation box with explicit solvent molecules (e.g., water), one can study solvation effects and the formation of hydrogen bonds between the barbiturate ring's N-H and C=O groups and water.

In the context of drug design, MD simulations can be used to model the interaction of this compound with its biological target. nih.gov These simulations can help to understand the binding mode, identify key interacting residues, and estimate the binding free energy, providing crucial information for the development of more potent derivatives. The dynamics of hydrogen bonds and hydrophobic interactions can be monitored throughout the simulation to understand the stability of the complex. nih.gov

Theoretical Vibrational Spectroscopy and Spectral Interpretation

Vibrational spectroscopy is a fundamental technique for molecular characterization. Computational methods allow for the prediction of infrared (IR) and Raman spectra, which can aid in the interpretation of experimental data and provide a detailed assignment of vibrational modes.

The theoretical vibrational spectra of this compound can be calculated using quantum chemical methods such as ab initio Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT). DFT methods, particularly with hybrid functionals like B3LYP and a sufficiently large basis set (e.g., 6-311++G(d,p)), have been shown to provide a good balance between accuracy and computational cost for predicting the vibrational frequencies of organic molecules. nih.govnih.gov

The calculation first involves optimizing the molecular geometry to find its lowest energy conformation. Following this, the vibrational frequencies and their corresponding IR intensities and Raman activities are calculated. These calculations yield a set of normal modes, each corresponding to a specific molecular vibration. For this compound, these modes can be assigned to the functional groups within the molecule, such as the carbonyl (C=O) groups, the N-H group of the barbiturate ring, the phenyl ring, and the cyclohexyl ring. nih.gov While specific computational studies on this compound are not prevalent in public literature, the expected vibrational modes can be inferred from studies on analogous structures.

A representative table of predicted vibrational frequencies for key functional groups is shown below.

| Vibrational Mode | Functional Group | Predicted Harmonic Frequency (cm⁻¹) (Illustrative) | Description |

| ν(N-H) | Imide N-H | ~3450 | N-H stretching |

| ν(C-H) | Phenyl C-H | ~3100 - 3000 | Aromatic C-H stretching |

| ν(C-H) | Cyclohexyl C-H | ~2950 - 2850 | Aliphatic C-H stretching |

| ν(C=O) | Ureide C=O | ~1750 - 1680 | Symmetric & Asymmetric C=O stretching |

| ν(C=C) | Phenyl Ring | ~1600 - 1450 | Aromatic ring stretching |

| δ(N-H) | Imide N-H | ~1500 | N-H in-plane bending |

| δ(CH₂) | Cyclohexyl CH₂ | ~1450 | CH₂ scissoring |

| ν(C-N) | Ring C-N | ~1350 | C-N stretching |

This table is illustrative and based on typical frequency ranges for these functional groups calculated via DFT methods.

The standard harmonic approximation, while useful, treats molecular vibrations as perfect simple harmonic oscillators. This assumption deviates from reality, especially for larger, more flexible molecules. Anharmonicity arises from the fact that the true potential energy surface is not perfectly parabolic. These effects cause shifts in vibrational frequencies and allow for the appearance of otherwise forbidden bands, such as overtones and combination bands. mdpi.com

To obtain more accurate theoretical spectra that better match experimental results, anharmonicity must be considered. This is often accomplished using methods like second-order vibrational perturbation theory (GVPT2). Such calculations provide corrected, anharmonic frequencies that are typically in closer agreement with experiment. The inclusion of anharmonicity is particularly important for vibrations involving hydrogen atoms, such as N-H and C-H stretching, and for low-frequency torsional modes. mdpi.com

The table below illustrates the potential impact of anharmonic corrections on key vibrational modes.

| Vibrational Mode | Harmonic Frequency (cm⁻¹) (Illustrative) | Anharmonic Frequency (cm⁻¹) (Illustrative) | Anharmonic Shift (cm⁻¹) |

| N-H Stretch | 3450 | 3320 | -130 |

| C=O Stretch (Asym) | 1745 | 1725 | -20 |

| C=O Stretch (Sym) | 1700 | 1685 | -15 |

This table demonstrates the typical direction and magnitude of shifts when moving from a harmonic to an anharmonic computational model.

The this compound molecule is chiral, with a stereocenter at the C5 position of the pyrimidine ring. This means it exists as a pair of non-superimposable mirror images, or enantiomers: (R)-5-Cyclohexyl-1-phenylbarbituric acid and (S)-5-Cyclohexyl-1-phenylbarbituric acid.

While standard vibrational spectroscopy (IR, Raman) cannot distinguish between enantiomers, chiral spectroscopic techniques can. Raman Optical Activity (ROA) is one such technique that measures the small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized incident light. scispace.com The resulting ROA spectrum provides a rich fingerprint of the molecule's three-dimensional stereochemistry.

Computational chemistry is an indispensable tool for interpreting ROA spectra. By performing DFT calculations, it is possible to predict the full ROA spectrum for each enantiomer. researchgate.net A key feature of ROA is that enantiomers produce spectra that are equal in magnitude but opposite in sign (mirror images). Comparing a predicted ROA spectrum with an experimental one allows for the unambiguous determination of the absolute configuration of a chiral molecule.

| Vibrational Mode | Frequency (cm⁻¹) (Illustrative) | Predicted ROA Intensity for (R)-enantiomer (Illustrative) | Predicted ROA Intensity for (S)-enantiomer (Illustrative) |

| Cyclohexyl Rock | ~800 | + (Strong Positive) | - (Strong Negative) |

| C-N Stretch | ~1350 | - (Moderate Negative) | + (Moderate Positive) |

| C=O Stretch | ~1700 | + (Weak Positive) | - (Weak Negative) |

This conceptual table illustrates that the predicted ROA bands for the (R) and (S) enantiomers are expected to be mirror images of each other.

Computational Studies on Chemical Reactivity and Reaction Mechanisms

Beyond static molecular properties, computational chemistry can be used to explore the dynamic processes of chemical reactions, providing insight into reactivity, selectivity, and kinetics. mdpi.comirapa.org

Understanding how a molecule like this compound transforms chemically requires the mapping of its potential energy surface. Computational methods can be used to locate the structures of reactants, products, and any intermediates, as well as the transition states (TS) that connect them. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

For this compound, several reaction types could be investigated, including:

Deprotonation: Removal of the acidic proton from the N-H group. nih.gov

Alkylation/Acylation: Substitution reactions at the nitrogen or oxygen atoms. mdpi.com

Reactions at C5: The C5 position is an active site in many barbiturates, and reactions involving the cleavage or modification of the attached groups could be explored. nih.gov

By locating the transition state for a proposed reaction step, chemists can confirm its viability and study the geometry of the molecule as it transforms. This elucidation of the complete reaction pathway, from reactant to product via all transition states and intermediates, is fundamental to understanding the reaction mechanism.

Once the structures of all stationary points (reactants, products, intermediates, and transition states) on the potential energy surface have been determined, their relative energies can be calculated with high accuracy using advanced computational methods (e.g., G3 or G4 composite methods). nih.gov Plotting these energies against the reaction coordinate generates an energetic profile of the chemical transformation.

This profile provides critical quantitative data:

Activation Energy (Ea): The energy difference between the reactant and the transition state. This barrier height is directly related to the reaction rate. A lower activation energy implies a faster reaction.

Reaction Enthalpy (ΔH): The energy difference between the products and the reactants, indicating whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).

By calculating the energetic profile, one can predict the feasibility and kinetics of a reaction before attempting it in the lab.

| Species in Reaction Pathway (Illustrative) | Description | Calculated Relative Energy (kJ/mol) |

| Reactant | This compound + Reagent | 0.0 |

| Transition State 1 (TS1) | First energetic barrier | +85.5 |

| Intermediate | A stable intermediate species | +20.1 |

| Transition State 2 (TS2) | Second energetic barrier | +60.3 |

| Product | Final product of the transformation | -35.2 |

Solid State Chemistry and Supramolecular Aspects of 5 Cyclohexyl 1 Phenylbarbituric Acid

Polymorphism and Solid-State Forms

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a common phenomenon among barbiturates. These different forms, or polymorphs, can exhibit distinct physical and chemical properties.

Identification and Characterization of Crystalline Polymorphs

Direct experimental studies identifying and characterizing polymorphs of 5-Cyclohexyl-1-phenylbarbituric acid are not readily found in current scientific literature. However, extensive research on structurally similar compounds, such as 5-cyclohexyl-5-ethylbarbituric acid, provides a strong basis for predicting its behavior.

For instance, 5-cyclohexyl-5-ethylbarbituric acid has been shown to exhibit at least two polymorphic forms, designated (Ia) and (Ib). iucr.org These polymorphs were identified and characterized using techniques such as hot-stage microscopy, powder X-ray diffraction (PXRD), and single-crystal X-ray diffraction. Polymorph (Ia) was found to have a melting point of 474 K, while polymorph (Ib) melts at a slightly lower temperature of 471 K. iucr.org The two forms display different crystal habits, with (Ia) forming hexagonal plates and (Ib) forming oblong prisms. iucr.org It is highly probable that this compound would also exhibit polymorphism, which could be investigated using similar analytical techniques. The presence of the phenyl group in place of an ethyl group might introduce different intermolecular interactions, potentially leading to a more complex polymorphic landscape.

Formation and Structural Analysis of Solvates and Co-crystals

The formation of solvates (where a solvent is incorporated into the crystal lattice) and co-crystals (multicomponent crystals held together by non-covalent interactions) is another key aspect of the solid-state chemistry of pharmaceutical compounds. iucr.org Co-crystals can be intentionally designed to modify the physicochemical properties of an active ingredient. cphi-online.com

While no specific solvates or co-crystals of this compound have been reported, the barbiturate (B1230296) functional group is well-suited for forming such structures. The imide and carbonyl groups are excellent hydrogen bond donors and acceptors, making them ideal for co-crystal formation with a variety of co-formers. epa.gov Potential co-formers for barbiturates could include compounds with complementary hydrogen bonding sites, such as carboxylic acids, amides, and pyridines.

The structural analysis of any potential co-crystals or solvates would typically be carried out using single-crystal X-ray diffraction to determine the precise arrangement of the molecules and the nature of the intermolecular interactions.

Studies on Phase Relationships and Transformation Behaviors

The study of phase relationships and transformations between different solid forms is crucial for determining the most stable form of a compound under various conditions. For 5-cyclohexyl-5-ethylbarbituric acid, differential scanning calorimetry (DSC) has been used to study its thermal behavior. iucr.org DSC analysis of a mixture of its two polymorphs revealed overlapping melting endotherms. iucr.org Furthermore, heating experiments have shown that form (Ib) can melt and subsequently recrystallize as the more stable form (Ia) under certain cooling conditions, indicating a monotropic relationship between these two forms at atmospheric pressure. iucr.orgiucr.org

It is expected that this compound would also exhibit distinct phase relationships between its potential polymorphs. These relationships could be investigated through thermal analysis (DSC and thermogravimetric analysis), hot-stage microscopy, and slurry conversion experiments in various solvents to determine the relative stability of different forms.

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. In the context of solid-state chemistry, this is often referred to as crystal engineering, where the goal is to design and control the formation of crystalline architectures with desired properties.

Design and Construction of Supramolecular Architectures through Non-Covalent Interactions

The crystal structure of barbiturates is heavily influenced by a network of hydrogen bonds. The N-H groups of the barbiturate ring act as hydrogen bond donors, while the carbonyl oxygens serve as acceptors. This leads to the formation of robust and predictable hydrogen-bonded motifs.

In the case of the analogous 5-cyclohexyl-5-ethylbarbituric acid, polymorph (Ia) displays a layered structure built from N-H···O=C hydrogen bonds, forming rings that connect multiple molecules. iucr.org Specifically, it features R²₂(8) rings linking two molecules and larger R⁶₆(28) rings that connect six molecules into a 3-connected network. iucr.org Polymorph (Ib) of the same compound forms looped chains, also based on N-H···O=C hydrogen bonds, creating two different types of R²₂(8) rings. iucr.org

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. cam.ac.uk This type of interaction is a fundamental aspect of molecular recognition. While barbiturates are not typically considered classic macrocyclic hosts like cyclodextrins or calixarenes, their self-assembled supramolecular structures can create cavities or channels capable of including guest molecules, particularly solvents. uni.luuni.lu

The formation of solvates can be seen as a form of host-guest chemistry, where the crystalline lattice of the barbiturate acts as the host for the solvent guest. The potential for this compound to form inclusion complexes would depend on the specific packing arrangement of its crystalline forms. If a packing motif results in voids within the crystal lattice, it is possible that small solvent molecules could be accommodated. The selectivity of such inclusion would be governed by the size, shape, and chemical nature of the guest molecule relative to the host cavity.

The requested article on the solid-state chemistry and supramolecular aspects of this compound, with a specific focus on its application in drug cocrystal design and coordination chemistry, cannot be generated at this time. Extensive searches of scientific literature and chemical databases have yielded insufficient specific information on this particular compound.

While general principles of cocrystal engineering and the coordination chemistry of the broader class of barbiturates are well-documented, applying this general knowledge to construct a detailed and scientifically accurate article solely on this compound, as per the user's strict instructions, would be speculative and would not meet the required standard of scientific accuracy.

Therefore, to maintain the integrity of the scientific information provided, this article cannot be written until specific research on this compound becomes available in the public domain.

Chemical Reactivity and Functionalization Pathways of 5 Cyclohexyl 1 Phenylbarbituric Acid

Substitution Reactions on the Barbituric Acid Ring System

The barbituric acid core is a highly versatile scaffold for chemical reactions, primarily due to the acidic nature of the proton at the C5 position and the reactivity of the amide-like nitrogen atoms.

Electrophilic and Nucleophilic Substitutions

The C5 position of the barbituric acid ring is flanked by two carbonyl groups, which significantly increases the acidity of the C5-hydrogen. ethernet.edu.et Deprotonation by a suitable base leads to the formation of a resonance-stabilized carbanion, known as a barbiturate (B1230296) anion. acs.orgmdpi.com This anion is a potent nucleophile and readily participates in nucleophilic substitution reactions. For instance, it can react with various electrophiles, leading to the introduction of a wide range of substituents at the C5 position. researchgate.net

While direct electrophilic substitution on the carbon atoms of the barbituric acid ring is not a common pathway due to the electron-withdrawing nature of the carbonyl groups, the nitrogen atoms can be susceptible to electrophilic attack. However, the primary mode of reactivity for the ring itself involves the nucleophilic character of the C5-anion.

Conversely, the barbituric acid ring can act as an electrophile under certain conditions. For example, 5-arylidene barbituric acid derivatives have been shown to be potent electrophiles in various conjugate addition reactions. mdpi.com In the context of 5-cyclohexyl-1-phenylbarbituric acid, transformation of the cyclohexyl group into a cyclohexenylidene moiety could activate the C5 position for nucleophilic attack.

Alkylation and Acylation Reactions

The nucleophilic barbiturate anion generated from this compound is readily alkylated and acylated.

Alkylation: The introduction of a second alkyl or aryl group at the C5 position can be achieved by reacting the C5-anion with an appropriate alkyl halide. The reaction of the sodium salt of a 5-substituted barbituric acid with an alkyl halide is a standard method for the synthesis of 5,5-disubstituted barbiturates. While specific studies on this compound are not abundant, the general reactivity of 5-alkyl-1-phenylbarbituric acids suggests that the remaining hydrogen at C5 can be substituted. For instance, the alkylation of 1-methyl-5-phenylbarbituric acid demonstrates the feasibility of such transformations. mdpi.com The choice of base and solvent can influence the outcome, with possibilities of both C- and O-alkylation, although C-alkylation is generally favored. mdpi.com

Acylation: Acylation at the C5 position can be accomplished by reacting the barbiturate anion with acyl chlorides or acid anhydrides. This leads to the formation of 5-acylbarbituric acid derivatives. Research on 1,3-dialkyl-substituted barbituric acids has shown that acylation at the C5 position is an efficient process. researchgate.net These 5-acyl derivatives are themselves valuable intermediates for further synthetic transformations.

Table 1: Illustrative Alkylation and Acylation Reactions of Barbiturate Analogs

| Starting Material Analogy | Reagent | Product Type | Reference |

|---|---|---|---|

| 1,5-Dimethylbarbituric acid | Allyl acetate (B1210297) (Pd-catalyzed) | C5-allylated barbiturate | mdpi.com |

| Barbituric acid | α,β-Unsaturated esters | C5-alkylated barbiturate | researchgate.net |

| 1,3-Dimethylbarbituric acid sodium salt | ω-Chloroalkanoyl chloride | C5-acylated barbiturate | researchgate.net |

This table presents examples of reactions on analogous compounds to illustrate the expected reactivity of this compound.

Chemical Transformations Involving the Cyclohexyl Moiety

The cyclohexyl group attached at the C5 position is a saturated aliphatic ring, and its functionalization typically involves radical-mediated processes or oxidation to introduce unsaturation.

Regioselective Functionalization of the Cyclohexyl Ring

Direct functionalization of the C-H bonds of the cyclohexyl ring is challenging due to their general inertness. However, modern synthetic methods, such as free-radical reactions, can be employed. ethernet.edu.et For instance, radical-induced C-H functionalization can provide a pathway to introduce various substituents onto the cyclohexyl ring. rsc.org The regioselectivity of such reactions would depend on the specific reagents and conditions used, with tertiary C-H bonds often being more susceptible to abstraction.

Another approach to functionalizing the cyclohexyl ring is through oxidation to introduce a double bond, creating a cyclohexenyl or cyclohexylidene moiety. This unsaturation then provides a handle for a variety of further chemical transformations, including electrophilic additions and cycloadditions.

Table 2: Potential Functionalization Reactions of the Cyclohexyl Group

| Reaction Type | Reagent Example | Potential Product Feature | Reference for Analogy |

|---|---|---|---|

| Radical Halogenation | N-Bromosuccinimide (NBS) | Brominated cyclohexyl ring | organic-chemistry.org |

| Radical C-H Functionalization | Peroxides, light | Oxidized or substituted cyclohexyl ring | ethernet.edu.et |

| Dehydrogenation | Oxidizing agent | Cyclohexenyl or cyclohexylidene moiety | General chemical principle |

This table outlines potential reactions based on general principles of cyclohexyl group reactivity.

Reactivity at the Phenyl Substituent

The phenyl group at the N1 position is susceptible to electrophilic aromatic substitution reactions, a cornerstone of aromatic chemistry.

Electrophilic Aromatic Substitution Reactions

The barbituric acid ring, being connected to the phenyl ring via a nitrogen atom, acts as a substituent that influences the rate and regioselectivity of electrophilic attack on the phenyl ring. The lone pair of electrons on the nitrogen atom can be delocalized into the phenyl ring, activating it towards electrophilic substitution. However, the electron-withdrawing character of the adjacent carbonyl groups in the barbituric acid ring can counteract this effect, making the phenyl group less reactive than benzene (B151609) itself.

The directing effect of the N-barbituryl group is anticipated to be ortho- and para-directing due to the resonance stabilization of the intermediate carbocation (arenium ion) formed during the substitution process. masterorganicchemistry.comyoutube.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on the Phenyl Ring

| Reaction | Electrophile | Expected Major Products | Reference for General Mechanism |

|---|---|---|---|

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | ortho- and para-nitro derivatives | masterorganicchemistry.comlibretexts.org |

| Bromination | Br⁺ (from Br₂/FeBr₃) | ortho- and para-bromo derivatives | masterorganicchemistry.com |

| Sulfonation | SO₃ (from fuming H₂SO₄) | ortho- and para-sulfonic acid derivatives | masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | ortho- and para-acyl derivatives | masterorganicchemistry.com |

This table predicts the outcomes based on the general principles of electrophilic aromatic substitution.

Derivatization for Specific Chemical Applications

The reactivity of this compound is primarily centered on the active methylene (B1212753) group at the C5 position and the nitrogen atoms within the pyrimidine (B1678525) ring. These sites allow for a variety of functionalization reactions, leading to a diverse range of novel molecules with specific applications.

Synthesis of Novel Barbituric Acid Analogues

The generation of new analogues from this compound leverages well-established and modern synthetic methodologies. The acidic proton at the C5 position, flanked by two carbonyl groups, is the principal site for substitution and condensation reactions.

One common strategy for derivatization involves the initial halogenation of the C5 position. For instance, related compounds like 5-phenylbarbituric acid can be brominated in an aqueous solution of sodium hydroxide (B78521) and bromine water. gatech.edu This 5-bromo intermediate serves as a versatile precursor, allowing for the subsequent replacement of the bromine atom with various nucleophiles, such as amines, in a polar solvent like methanol (B129727) to yield 5-amino-substituted barbiturates. gatech.edu This pathway allows for the creation of a library of compounds with varied functional groups at the C5 position.

More contemporary methods enable direct functionalization of the C5 C-H bond. A notable example is the catalyst-free, three-component reaction between a barbituric acid, a primary aromatic amine, and a diazotizing agent like tert-butyl nitrite (B80452) (TBN) at room temperature. nih.gov This process, known as C-5 dehydrogenative aza-coupling, efficiently yields 5-(2-arylhydrazono) derivatives. nih.gov The reaction proceeds through the formation of a diazonium salt from the aniline, which is then attacked by the nucleophilic C-5 position of the barbituric acid's enol tautomer. nih.gov

Furthermore, the synthesis of related structures, such as 5-isopropyl-1-phenylbarbituric acid, has been achieved through the hydrogenation of a precursor molecule, indicating that modifications to the C5 substituent are a viable pathway for creating analogues. uno.edu The Knoevenagel condensation and Michael addition are also cornerstone reactions in barbituric acid chemistry, allowing for the introduction of a wide array of substituents. mdpi.com

Interactive Table 1: Selected Derivatization Reactions for Barbituric Acid Scaffolds

| Reaction Type | Reagents & Conditions | Resulting Analogue | Key Feature | Reference |

|---|---|---|---|---|

| Halogenation & Nucleophilic Substitution | 1. NaOH(aq), Br₂(aq)2. R-NH₂, Methanol | 5-Amino-5-cyclohexyl-1-phenylbarbituric acid derivatives | Introduction of diverse amine functionalities at C5. | gatech.edu |

| Dehydrogenative Aza-Coupling | Aromatic Amine, TBN, Acetonitrile, Room Temp. | 5-(2-arylhydrazono)-1-cyclohexyl-3-phenylbarbituric acid derivatives | Direct, catalyst-free C5-H functionalization. | nih.gov |

| Knoevenagel Condensation | Aldehydes/Ketones, Base or Lewis Acid Catalyst | 5-Alkylidene/Arylidene derivatives | Formation of a C=C double bond at the C5 position. | mdpi.com |

| Michael Addition | α,β-Unsaturated Ketones, Base Catalyst | 5-Monoalkylbarbiturates | Carbon-carbon bond formation via conjugate addition. | researchgate.net |

Role in Catalyst Stabilization and Material Science Applications

Barbituric acid and its derivatives are recognized for their utility in the synthesis of polymers, plastics, and textiles. mdpi.comresearchgate.net The core structure of this compound, featuring multiple carbonyl groups and nitrogen heteroatoms, presents significant potential for applications in coordination chemistry and material science. These functional groups can act as ligands, coordinating with metal ions. This chelating ability suggests a potential role in stabilizing metal catalysts, protecting the catalytic center and potentially enhancing its activity and selectivity.

In material science, barbiturates are valuable building blocks for creating more complex supramolecular structures and polymers. The directed hydrogen-bonding capabilities of the barbituric acid ring are crucial for assembling intricate architectures. The synthesis of spiro-oxindole derivatives and various fused pyrimidine systems from barbituric acid precursors highlights their role as versatile scaffolds in constructing molecules with unique three-dimensional structures for advanced materials. mdpi.com

Tautomerism and Acid-Base Properties in Reaction Systems

The chemical reactivity and interactions of this compound are intrinsically linked to its tautomeric nature and acidic properties. Barbituric acid can exist in several tautomeric forms, primarily through keto-enol and lactam-lactim transformations. For a 1-substituted derivative like this compound, the most relevant equilibrium is the keto-enol tautomerism involving the C4/C6 carbonyls and the proton at the C5 position. thieme-connect.de

In its tri-keto form, the C5 carbon is sp³-hybridized, which isolates the phenyl and cyclohexyl substituents from the pyrimidine ring's electronic system. thieme-connect.de However, upon enolization, a C=C double bond forms between C5 and either C4 or C6, creating a conjugated π-system that extends to the substituent. thieme-connect.de This enol form acts as an electron-donating group. The position of this equilibrium is influenced by factors such as the electronic properties of the substituents and the polarity of the solvent. thieme-connect.deresearchgate.net While the tri-keto tautomer is generally the most stable form, the enol tautomer is crucial for reactivity, as seen in the C-5 dehydrogenative aza-coupling reaction. nih.govresearchgate.net

The acidic character of this compound is a defining feature. The proton at the C5 position is significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This acidity allows for easy deprotonation in the presence of a base, forming a resonance-stabilized barbiturate anion. This anion is a potent nucleophile and is the key reactive species in reactions like the Michael addition and alkylations at the C5 position. researchgate.net

The different tautomers also present distinct hydrogen-bonding patterns. The keto form typically has an acceptor-donor-acceptor (ADA) sequence, whereas the enol form presents a donor-donor-acceptor (DDA) sequence. thieme-connect.de This difference is fundamental to the application of barbituric acid derivatives in molecular recognition and the development of chemical sensors, where binding to a complementary molecule can shift the tautomeric equilibrium and produce a detectable signal, such as a color change. thieme-connect.de

Interactive Table 2: Tautomeric Forms of the Barbituric Acid Core

| Tautomer Name | Structural Description | Key Hybridization at C5 | Hydrogen Bonding Pattern |

|---|---|---|---|

| Tri-keto | All three carbonyl groups (C2, C4, C6) are ketones. | sp³ | Acceptor-Donor-Acceptor (ADA) |

| 4-Enol | Hydroxyl group at C4, double bond between C4-C5. | sp² | Donor-Donor-Acceptor (DDA) |

| 6-Enol | Hydroxyl group at C6, double bond between C5-C6. | sp² | Donor-Donor-Acceptor (DDA) |

| Di-enol | Hydroxyl groups at C4 and C6, two double bonds. | sp² | Donor-Donor-Donor (DDD) |

Q & A

Basic: What synthetic methodologies are commonly employed for 5-cyclohexyl-1-phenylbarbituric acid, and how do reaction parameters influence yield?

Answer: The synthesis typically involves alkylation of barbituric acid derivatives. For example, alkylating agents like gramine or substituted alkyl halides in polar aprotic solvents (e.g., dimethylformamide) under controlled temperatures (60–80°C) are used to introduce substituents at the 5-position . Key parameters include solvent choice, reaction time, and stoichiometric ratios. Purification via recrystallization or column chromatography is critical for isolating high-purity products .

Advanced: How can intramolecular isomerization during synthesis be mitigated for this compound derivatives?

Answer: Unintended isomerization, such as cyclization to lactams or lactones, often arises from reactive intermediates (e.g., bromopropyl substituents). Strategies include:

- Using sterically hindered protecting groups to block reactive sites.

- Optimizing reaction pH (e.g., avoiding basic conditions that promote nucleophilic attacks) .

- Monitoring reactions with real-time NMR or HPLC to detect early-stage intermediates .

Basic: What analytical techniques are recommended for structural elucidation and purity assessment?

Answer:

- X-ray crystallography for resolving crystal structures and confirming stereochemistry .

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and detect impurities .

- HPLC-MS for purity quantification and identification of byproducts .

Advanced: How can computational modeling guide the design of stable this compound derivatives?

Answer:

- Density Functional Theory (DFT) predicts electronic properties and reactivity in varying solvents .

- Molecular dynamics simulations assess conformational stability and solvation effects .

- Docking studies evaluate interactions with biological targets (e.g., GABA receptors) to prioritize derivatives for synthesis .

Basic: What pharmacological activities are reported for structurally related barbiturates, and how might this compound compare?

Answer: Analogues like phenobarbital (5-ethyl-5-phenylbarbituric acid) act as CNS depressants via GABA receptor modulation . The cyclohexyl group in this compound may enhance lipophilicity, potentially altering pharmacokinetics (e.g., blood-brain barrier penetration) . Comparative assays measuring sedation thresholds or receptor binding affinities are needed for direct evaluation .

Advanced: How can contradictory pharmacological data for this compound be resolved?

Answer: Contradictions often stem from variability in:

- Experimental models (e.g., in vitro vs. in vivo systems).

- Dosage regimes (e.g., acute vs. chronic exposure).

- Analytical methods (e.g., purity discrepancies).

To address this, standardize assay protocols, validate compound purity via orthogonal techniques (e.g., NMR + HPLC), and conduct dose-response studies across multiple models .

Basic: What storage conditions maximize the stability of this compound?

Answer: Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Lyophilized powders are more stable than solutions; reconstitute in anhydrous DMSO or ethanol immediately before use .

Advanced: What structural modifications could enhance target selectivity for CNS applications?

Answer:

- Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to modulate electronic effects on receptor binding .

- Replace the cyclohexyl group with heterocyclic moieties (e.g., piperidine) to improve solubility and reduce off-target interactions .

- Conduct SAR studies using iterative alkylation and pharmacological screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.